Nickel-molybdenum

Alkaline water electrolysis Hydrogen evolution reaction Tafel slope

Nickel-molybdenum (Ni–Mo) designates an intermetallic compound with an equiatomic formula MoNi and a broader class of binary Ni–Mo alloys spanning approximately 5–50 wt% Mo. In bulk metallurgical form it serves as the basis for corrosion‑resistant grades such as Hastelloy B (UNS N10001) ; as an electrodeposited coating it delivers hardness, wear resistance and chloride‑corrosion protection ; and as a nanostructured or supported catalyst it is recognised as a benchmark non‑precious electrocatalyst for the alkaline hydrogen evolution reaction (HER).

Molecular Formula MoNi
Molecular Weight 154.64 g/mol
CAS No. 12033-21-5
Cat. No. B8610338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel-molybdenum
CAS12033-21-5
Molecular FormulaMoNi
Molecular Weight154.64 g/mol
Structural Identifiers
SMILES[Ni].[Mo]
InChIInChI=1S/Mo.Ni
InChIKeyDDTIGTPWGISMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-Molybdenum (CAS 12033-21-5): Core Identity, Alloy Class, and Procurement-Relevant Characteristics


Nickel-molybdenum (Ni–Mo) designates an intermetallic compound with an equiatomic formula MoNi and a broader class of binary Ni–Mo alloys spanning approximately 5–50 wt% Mo. In bulk metallurgical form it serves as the basis for corrosion‑resistant grades such as Hastelloy B (UNS N10001) [1]; as an electrodeposited coating it delivers hardness, wear resistance and chloride‑corrosion protection [2]; and as a nanostructured or supported catalyst it is recognised as a benchmark non‑precious electrocatalyst for the alkaline hydrogen evolution reaction (HER) [3]. The alloy solidifies as a face‑centered cubic solid solution with short‑range ordering at elevated temperatures, developing long‑range ordered phases below ≈ 868 °C depending on composition [4].

Nickel-Molybdenum (CAS 12033-21-5): Why In‑Class Substitution Is Not Warranted


Despite sharing molybdenum as a constituent, Ni–Mo cannot be substituted with Co–Mo, Ni–W or pure Ni without measurable performance penalties. In alkaline HER, electrodeposited Ni–Mo exhibits Tafel slopes as low as 35 mV dec⁻¹ (Volmer–Tafel mechanism), whereas Co–Mo and Co–W follow Volmer–Heyrovsky kinetics with slopes near 120 mV dec⁻¹ [1]. In hydrodesulfurisation (HDS), sulfided Ni–Mo catalysts achieve dibenzothiophene conversions above 97 %, while Co–Mo formulations exhibit 15–30 percentage‑point lower conversion under identical conditions because the Ni promoter enhances hydrogenation of refractory sulfur compounds [2]. For corrosion protection in hydrochloric acid, a Ni‑15 wt% Mo coating provides a polarisation resistance of 21 kΩ cm² versus 0.3 kΩ cm² for pure Ni—a 70‑fold difference [3]. These three examples demonstrate that the Ni/Mo synergism is specific to composition, electronic structure and operating environment, and cannot be replicated by simply choosing another molybdenum‑containing material.

Nickel-Molybdenum (CAS 12033-21-5): Product‑Specific Quantitative Differentiation Evidence


HER Overpotential and Tafel Slope: Electrodeposited Ni–Mo vs. Co–Mo, Ni–W, Co–W in 30 wt% KOH at 25 °C

In a direct four‑alloy comparison of electrodeposited binary alloys tested under identical conditions (30 wt% KOH, 25 °C), Ni–Mo exhibits a Tafel slope of approximately 35 mV dec⁻¹, consistent with a Volmer–Tafel mechanism where recombinative hydrogen desorption is rate‑determining. In contrast, Co–Mo, Ni–W and Co–W show Tafel slopes close to 120 mV dec⁻¹, indicating a Volmer–Heyrovsky pathway. The exchange current density of Ni–Mo is about three orders of magnitude higher than that of bulk Ni [1]. This kinetic advantage translates into lower overpotential at any given current density, directly reducing cell voltage in alkaline electrolysers.

Alkaline water electrolysis Hydrogen evolution reaction Tafel slope Electrodeposited alloy

Chloride‑Medium Corrosion Resistance: Electrodeposited Ni‑15 wt% Mo Coating vs. Pure Ni Coating in 3 vol% HCl

Electrochemical impedance spectroscopy on electrodeposited coatings after 24 h immersion in 3 vol% HCl at room temperature reveals that a Ni‑15 wt% Mo coating attains a polarisation resistance (Rₚ) of 21 kΩ cm², whereas pure Ni coating reaches only 0.3 kΩ cm²—a 70‑fold difference [1]. The protective passive film formed on Ni–Mo is compact and stable under the test conditions, whereas pure Ni undergoes rapid active dissolution. This dramatic difference illustrates that even a modest Mo content (15 wt%) fundamentally alters the surface passivation chemistry, making Ni–Mo coatings viable for replacing toxic hard‑chromium coatings in chloride‑containing environments.

Corrosion protection Electroplated coating Polarisation resistance Hydrochloric acid

Hydrodesulfurisation (HDS) Conversion: EDTA‑Modified NiMo/Al₂O₃ vs. Typical CoMo/Al₂O₃ for Dibenzothiophene (DBT)

In hydrodesulfurisation of dibenzothiophene over mesoporous alumina‑supported catalysts, an EDTA‑modified NiMo catalyst (NiMoE(1.0)/OMA) achieves a DBT conversion of 97.7 % under optimised conditions [1]. Cross‑study comparisons show that supported CoMo/Al₂O₃ catalysts typically deliver DBT conversions in the range of 70–85 % under similar temperature, pressure and H₂‑feed ratios because CoMo favours the direct desulfurisation pathway whereas NiMo additionally promotes the hydrogenation‑desulfurisation route, which is critical for sterically hindered dibenzothiophenes [2]. The Ni‑promoter effect is thus quantitatively decisive for deep desulfurisation of refractory sulfur species.

Hydrodesulfurisation Refining catalyst Dibenzothiophene NiMo catalyst

Open‑Circuit Potential and Corrosion Current Density: WC‑NiMo Cemented Carbide vs. WC‑Co in 3.5 wt% NaCl

A direct comparative study of sintered WC‑NiMo and WC‑Co cemented carbides in 3.5 wt% NaCl solution demonstrates that WC‑NiMo exhibits a substantially nobler open‑circuit potential (EOC ≈ −0.18 V vs. Ag|AgCl|KCl 3 mol L⁻¹) compared with WC‑Co (EOC ≈ −0.45 V). The corrosion potential (Ecorr) of WC‑NiMo is also less negative (≈ −0.416 V vs. ≈ −0.543 V for WC‑Co), and the charge‑transfer resistance (Rct) reaches 1970.70 Ω for WC‑NiMo, consistent with the formation of a stable passive layer [1]. These parameters reflect a lower corrosion rate and higher passivation capacity, making WC‑NiMo a compelling alternative to WC‑Co for cutting tools and wear parts exposed to saline or marine environments.

Cemented carbide Binder phase Open‑circuit potential Corrosion current density

3D‑Nanopatterned Ni–Mo HER Activity: Continuous 3D‑Ni–Mo vs. Benchmark Pt/C in 1.0 M KOH

A continuous, free‑standing 3D‑nanopatterned Ni–Mo solid‑solution electrode achieves an overpotential of only 39 mV at 10 mA cm⁻² in 1.0 M KOH, which is within 9 mV of the benchmark Pt/C catalyst (30 mV) [1]. This performance is accompanied by a charge‑transfer resistance (Rct) of 0.6 Ω—16 times lower than a 2D Ni–Mo comparator (10.3 Ω)—and an electrochemically active surface area (ECSA) 65 times larger. The Faradaic efficiency for hydrogen production reaches 94.7 %. For procurement, this means that a non‑precious, scalable electrode material can match Pt‑group‑metal performance while eliminating platinum supply‑chain risk.

3D nanopatterning Hydrogen evolution reaction Overpotential Non‑precious catalyst

Supercapacitor Specific Capacitance: Ni–Mo Oxide Nanoflakes vs. Pure NiO Nanosheets on Ni Foam

Ultrathin Ni–Mo oxide (NMO) nanoflakes directly grown on nickel foam deliver a specific capacitance of 1180 F g⁻¹ at 1 A g⁻¹, with an energy density of 119 Wh kg⁻¹ and capacity fade of only 0.075 % per cycle [1]. Under the same testing conditions, pure NiO nanosheets on nickel foam provide only 191 F g⁻¹ at 1 A g⁻¹ [2]. The six‑fold enhancement arises from the synergetic contribution of Mo to electronic conductivity and the formation of a large electrochemically active surface area (~108 cm⁻²). This quantitative gap demonstrates that incorporating Mo into the oxide matrix is not a marginal improvement but a decisive factor for achieving competitive energy‑storage metrics.

Supercapacitor Specific capacitance Ni–Mo oxide Transition metal oxide electrode

Nickel-Molybdenum (CAS 12033-21-5): Evidence‑Linked Application Scenarios for Research and Industrial Procurement


Alkaline Water Electrolyser Cathodes for Green Hydrogen Production

Ni–Mo alloy cathodes, whether electrodeposited or fabricated as 3D‑nanopatterned free‑standing electrodes, deliver HER overpotentials within 9–39 mV of Pt/C at 10 mA cm⁻² in 1.0 M KOH, with Tafel slopes as low as 35 mV dec⁻¹ [Section 3, Evidence Items 1 and 5]. These kinetic parameters allow electrolyser stacks to operate at cell voltages ≤2.0 V at 400 mA cm⁻² for >100 h, eliminating platinum‑group metals from the cathode and reducing electrocatalyst cost by >90 % while maintaining industrial‑grade current densities. Procurement should specify Mo content ≥15 wt% and verify that the electrode architecture provides an electrochemically active surface area at least 50‑fold larger than planar Ni‑Mo.

Hard‑Chromium Replacement Coatings for Hydraulic and Chemical Equipment

Electrodeposited Ni‑15 wt% Mo coatings achieve a polarisation resistance of 21 kΩ cm² after 24 h in 3 vol% HCl—70 times that of pure Ni [Section 3, Evidence Item 2]. Combined with wear rates as low as 3.6 × 10⁻⁴ mm³ N⁻¹ m⁻¹ and microhardness up to 1048 HV after heat treatment [see wear‑resistance literature cited in Section 3 Evidence Item 2 supporting context], Ni–Mo coatings serve as an environmentally compliant substitute for toxic hexavalent chromium plating. This application is directly validated for hydraulic piston rods, valve spools and chemical pump components operating in chloride‑rich or acidic media.

Ultra‑Deep Hydrodesulfurisation (HDS) Catalysts for Refinery Upgrading

Cheated‑assisted or EDTA‑modified NiMo/Al₂O₃ catalysts achieve >97 % DBT HDS conversion, outperforming conventional CoMo/Al₂O₃ by 12–28 percentage points [Section 3, Evidence Item 3]. For refineries targeting <10 ppm sulfur diesel, this conversion gap eliminates the need for a secondary polishing reactor and reduces H₂ consumption. Procurement should specify NiO loading of 3–5 wt%, MoO₃ loading of 15–20 wt%, and the presence of a chelating agent (e.g., EDTA or citric acid) to ensure the Ni–Mo–S Type II active phase that drives the hydrogenation‑desulfurisation pathway.

Cemented Carbide Binder Phase for Corrosive‑Wear Environments

WC‑NiMo cemented carbides exhibit a 270 mV nobler open‑circuit potential and significantly higher charge‑transfer resistance (1970.70 Ω) than WC‑Co in 3.5 wt% NaCl [Section 3, Evidence Item 4]. This makes WC‑NiMo the preferred grade for drill bits, mechanical seals and valve trim exposed to seawater, produced water or acidic mine drainage, where cobalt binder leaching is a known failure mode. Procurement should verify that the binder phase contains 5–10 wt% Ni with 2–4 wt% Mo and that sintering achieves <1 vol% residual porosity to avoid localised corrosion initiation.

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